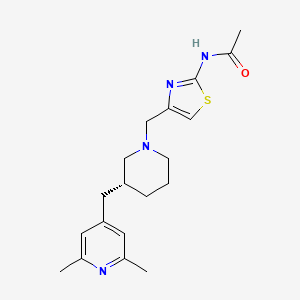

1-(4-((3-((2,6-Dimethyl-pyridin-4-yl)-methyl)-piperidin-1-yl)-methyl)-thiazol-2-ylamino)-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

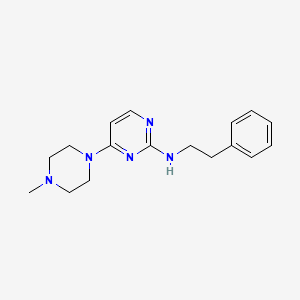

JNJ-73924149 is a chemical compound developed as a negative control for the chemical probe JNJ-65355394, which targets O-GlcNAcase (OGA). O-GlcNAcase is an enzyme that removes O-GlcNAc post-translational modifications from serine and threonine residues on proteins. This modification plays a crucial role in various cellular processes, including protein stability and aggregation .

Preparation Methods

The synthetic route for JNJ-73924149 involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials.

Reaction Conditions: The key steps involve the formation of a thiazole ring and subsequent functionalization to introduce the desired substituents.

Industrial Production: The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques.

Chemical Reactions Analysis

JNJ-73924149 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The thiazole ring in JNJ-73924149 can undergo substitution reactions with various reagents to introduce different substituents.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

JNJ-73924149 is primarily used as a negative control in scientific research to study the specificity and selectivity of JNJ-65355394. Its applications include:

Chemistry: Used to validate the activity of JNJ-65355394 in biochemical assays.

Biology: Helps in understanding the role of O-GlcNAcylation in cellular processes by providing a baseline for comparison.

Medicine: Assists in the development of therapeutic strategies targeting O-GlcNAcase for diseases like neurodegenerative disorders.

Industry: Employed in the development of diagnostic tools and assays for research and development purposes.

Mechanism of Action

As a negative control, JNJ-73924149 does not exhibit significant activity against O-GlcNAcase. It is designed to have a similar structure to JNJ-65355394 but lacks the ability to inhibit the enzyme. This allows researchers to distinguish between specific and non-specific effects observed in experiments involving JNJ-65355394 .

Comparison with Similar Compounds

JNJ-73924149 is compared with other similar compounds, such as:

JNJ-65355394: The primary chemical probe targeting O-GlcNAcase with high potency and selectivity.

TP-040: Another chemical probe used for studying O-GlcNAcase activity.

Orthogonal Probes: Various other compounds used in conjunction with JNJ-65355394 to validate its activity and specificity.

Properties

Molecular Formula |

C19H26N4OS |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

N-[4-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C19H26N4OS/c1-13-7-17(8-14(2)20-13)9-16-5-4-6-23(10-16)11-18-12-25-19(22-18)21-15(3)24/h7-8,12,16H,4-6,9-11H2,1-3H3,(H,21,22,24)/t16-/m1/s1 |

InChI Key |

VKYYOTCDIVOPRO-MRXNPFEDSA-N |

Isomeric SMILES |

CC1=CC(=CC(=N1)C)C[C@H]2CCCN(C2)CC3=CSC(=N3)NC(=O)C |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CC2CCCN(C2)CC3=CSC(=N3)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide](/img/structure/B10860508.png)

![[2-Amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone](/img/structure/B10860520.png)

![4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10860524.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B10860555.png)

![N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B10860556.png)

![2-chloro-5-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B10860557.png)

![2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[2-(4-pyrazolo[3,4-d]pyrimidin-1-ylphenoxy)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B10860563.png)

![3-[3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione](/img/structure/B10860565.png)

![5-[4-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide](/img/structure/B10860574.png)